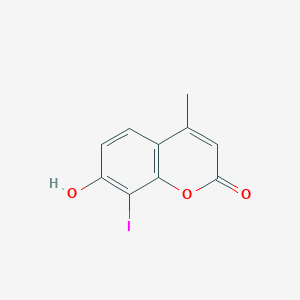
7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one
Übersicht
Beschreibung
7-Hydroxy-8-iodo-4-methyl-2H-chromen-2-one is a derivative of chromenone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 7th position, an iodine atom at the 8th position, and a methyl group at the 4th position on the chromenone scaffold. The molecular formula of this compound is C10H7IO3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the iodination of 7-hydroxy-4-methyl-2H-chromen-2-one. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-8-iodo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodine position, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).
Major Products Formed
Substitution: Formation of various substituted chromenones.
Oxidation: Formation of 7-oxo-8-iodo-4-methyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-methyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-8-iodo-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, while the iodine atom at the 8th position can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the iodine atom at the 8th position.
7-Hydroxy-8-bromo-4-methyl-2H-chromen-2-one: Contains a bromine atom instead of iodine at the 8th position.
7-Hydroxy-8-chloro-4-methyl-2H-chromen-2-one: Contains a chlorine atom instead of iodine at the 8th position.
Uniqueness
7-Hydroxy-8-iodo-4-methyl-2H-chromen-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and its ability to form specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
7-hydroxy-8-iodo-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRPVXDKAYTMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3911867.png)
![N'-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide](/img/structure/B3911874.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3911894.png)
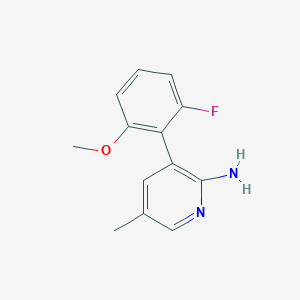
![ethyl N-[(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B3911907.png)
![3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911914.png)
![ethyl 2-(3-hydroxybenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3911919.png)
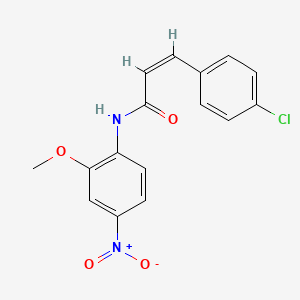
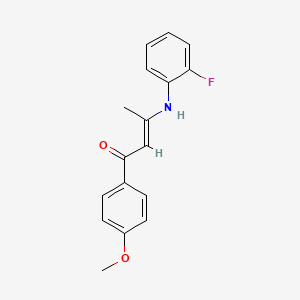
![4-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B3911947.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3911954.png)
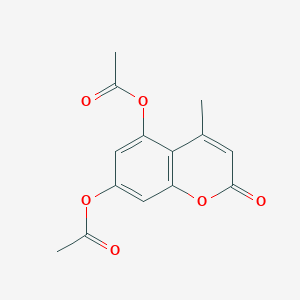
![N-{(1E)-1-(furan-2-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}furan-2-carboxamide](/img/structure/B3911963.png)
